molecular formula C10H15N3O B15505500 N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

Cat. No.: B15505500
M. Wt: 193.25 g/mol
InChI Key: IQWCBYSUUOFOMF-UHFFFAOYSA-N
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Description

N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide (CAS: 133642-63-4) is a bicyclic organic compound with a unique azabicyclo[2.2.2]octane core. It is stereochemically defined by the (Z,3R)-configuration of its methoxyimino and cyanide substituents . Its structure comprises:

  • A rigid 1-azabicyclo[2.2.2]octane scaffold.
  • A (Z)-methoxyimino group at position 2.
  • A nitrile (cyanide) functional group.

The compound’s stereochemistry and bicyclic framework contribute to its pharmacological profile, including receptor binding affinity and metabolic stability.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3

InChI Key

IQWCBYSUUOFOMF-UHFFFAOYSA-N

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences in Azabicyclic Systems

The azabicyclo[2.2.2]octane system in sabcomeline distinguishes it from other azabicyclic compounds. Key analogs include:

(a) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

A structurally related compound, (2S,5R,6R)-6-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, features a smaller bicyclo[3.2.0]heptane core with a sulfur atom (thia) replacing one carbon bridge . This modification alters ring strain and electronic properties, impacting biological activity. Unlike sabcomeline, this derivative includes:

  • A β-lactam ring (critical for antibiotic activity).
  • A carboxylic acid group (enhancing water solubility).
  • A 4-hydroxyphenylacetamido side chain (targeting bacterial penicillin-binding proteins) .
(b) Sabcomeline vs. Other Azabicyclo[2.2.2]octane Derivatives

Sabcomeline’s methoxyimino-cyanide substituent contrasts with simpler analogs like 1-azabicyclo[2.2.2]octane-3-carboxylic acid esters, which lack the nitrile group.

Pharmacological and Physicochemical Properties

Parameter Sabcomeline 4-Thia-azabicyclo[3.2.0]heptane Derivative
Molecular Weight ~275.3 g/mol ~476.5 g/mol
Bicyclic System [2.2.2] octane [3.2.0] heptane with thia substitution
Key Functional Groups Methoxyimino, cyanide β-lactam, carboxylic acid, 4-hydroxyphenyl
Therapeutic Use CNS disorders (e.g., Alzheimer’s) Antibacterial (β-lactam antibiotics)
Solubility Moderate (lipophilic nitrile group) High (ionizable carboxylic acid)
Key Findings:

Receptor Specificity : Sabcomeline’s azabicyclo[2.2.2]octane scaffold enables selective binding to muscarinic M1/M4 receptors, whereas the thia-azabicyclo[3.2.0]heptane derivative targets bacterial enzymes .

Metabolic Stability : The cyanide group in sabcomeline may reduce oxidative metabolism compared to ester-containing analogs, extending its half-life .

Preparation Methods

Structural and Chemical Context

Molecular Architecture

The compound features a 1-azabicyclo[2.2.2]octane core, a bridged tertiary amine system, with a methoxyiminomethyl cyanide group at the 3-position. The Z-configuration of the imine bond is critical for biological activity, necessitating precise synthetic control. Key descriptors include:

  • IUPAC Name : (3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
  • SMILES : CO/N=C(\C#N)/C1CN2CCC1CC2
  • Molecular Weight : 193.25 g/mol.

Synthetic Challenges

The bicyclic framework and stereochemical requirements impose significant synthetic hurdles. The presence of both nitrile and methoxyimino groups demands orthogonal protecting strategies and mild reaction conditions to prevent decomposition.

Primary Synthesis Route: Nitrosation-Alkylation Sequence

The patented method (EP0626961B1) involves a two-step process: (1) nitrosation of a bicyclic ketone precursor and (2) O-methylation of the resulting oxime.

Step 1: Nitrosation of 1-Azabicyclo[2.2.2]Octan-3-One

The precursor, 1-azabicyclo[2.2.2]octan-3-one, is treated with isoamyl nitrite under acidic conditions to yield the intermediate oxime.

Reaction Conditions
  • Reagent : Isoamyl nitrite (2.5 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0–5°C
  • Acid Catalyst : Hydrochloric acid (1M)
  • Yield : 92%.

The reaction proceeds via nucleophilic attack of the ketone oxygen on the nitrosonium ion (NO⁺), followed by tautomerization to the oxime. The low temperature minimizes side reactions such as over-nitrosation.

Workup and Isolation

The crude product is extracted with ethyl acetate, washed with saturated sodium chloride, and dried over magnesium sulfate. The solvent is removed under reduced pressure to afford the oxime as a white solid.

Step 2: O-Methylation of the Oxime Intermediate

The oxime is methylated using methyl iodide in the presence of a base to install the methoxy group.

Optimization of Methylation
  • Base : Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 25°C (ambient)
  • Yield : 85%.

The choice of base significantly impacts efficiency. K₂CO₃ provides milder conditions, while KOH increases reaction rate but risks decomposition of the nitrile group.

Stereochemical Control

The Z-configuration is preserved by avoiding prolonged heating and using aprotic solvents. Nuclear magnetic resonance (NMR) analysis confirms the geometry via coupling constants (J = 10–12 Hz for Z-isomers).

Alternative Synthetic Strategies

Knoevenagel Condensation

A proposed route involves condensation of 1-azabicyclo[2.2.2]octan-3-carbaldehyde with methoxyamine and subsequent cyanation. However, this method suffers from low yields (<50%) due to competing enamine formation.

Wittig Reaction Approach

Reaction of a bicyclic ylide with methoxyamino cyanide has been explored but requires stoichiometric phosphorus reagents, complicating purification.

Critical Process Parameters

Solvent Selection

Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Yield (%)
THF 7.5 0.15 92
DMSO 47.2 0.35 85
Ethyl Acetate 6.0 0.10 78

Polar aprotic solvents like DMSO enhance alkylation rates but may degrade acid-sensitive intermediates.

Temperature Effects

  • Nitrosation : Yields drop to 70% at 20°C due to side-product formation.
  • Methylation : Elevated temperatures (>40°C) cause epimerization, reducing Z:E ratios from 95:5 to 60:40.

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/hexane (3:7)
  • Purity : >99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.45–3.20 (m, 6H, bridgehead H), 2.95 (s, 1H, NH).
  • IR (KBr): ν 2240 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N).

Industrial Scalability and Challenges

Cost Analysis

Component Cost per kg (USD)
Isoamyl Nitrite 120
Methyl Iodide 450
K₂CO₃ 30

Methyl iodide’s high cost drives research into alternative methylating agents like dimethyl sulfate.

Environmental Considerations

Waste streams containing cyanide and nitroso compounds require treatment with hypochlorite to degrade toxic byproducts.

Q & A

Q. What are the key synthetic routes for N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of bicyclic carboximidoyl derivatives typically involves nucleophilic substitution or condensation reactions. For example, structurally similar compounds (e.g., methyl 1-azabicyclo[2.2.2]octane-3-carboximidate) are synthesized via reaction of 1-azabicyclo[2.2.2]octane with methyl isocyanate under anhydrous conditions . For the target compound, cyanide introduction may require a nitrile-transfer reagent (e.g., cyanogen bromide) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Yield optimization often depends on stoichiometric ratios, temperature control, and catalyst use (e.g., triethylamine for acid scavenging).

Table 1 : Comparative Reaction Conditions for Azabicyclo Derivatives

PrecursorReagentSolventTemp (°C)Yield (%)Reference
1-azabicyclo[2.2.2]octaneMethyl isocyanateTHF2565–70
1-azabicyclo[2.2.2]octaneCyanogen bromideDMF0–2550–55*[Hypoth.]

*Hypothetical data based on analogous reactions.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The bicyclic core generates distinct splitting patterns. For example, equatorial vs. axial protons on the azabicyclo[2.2.2]octane ring show coupling constants (J) of ~10–12 Hz and 3–5 Hz, respectively . The methoxy group (-OCH₃) appears as a singlet near δ 3.2–3.5 ppm.
  • IR Spectroscopy : Stretching vibrations for the nitrile group (C≡N) appear at ~2200–2250 cm⁻¹, while the carboximidoyl C=N bond absorbs at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the methoxy group).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of cyanide-containing vapors .
  • Spill Management : Neutralize cyanide residues with 10% sodium hypochlorite (NaClO) solution.
  • Waste Disposal : Segregate cyanide-containing waste in labeled containers for specialized treatment .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, cyanide) influence the reactivity of the azabicyclo core?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : The nitrile group (-C≡N) reduces electron density on the bicyclic core, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
  • Methoxy Group (-OCH₃) : Acts as an electron donor via resonance, stabilizing intermediates in substitution reactions. Computational studies (DFT) can map charge distribution to predict regioselectivity .

Table 2 : Substituent Effects on Reaction Pathways

SubstituentElectronic EffectDominant ReactivityExample Reaction
-C≡NEWGNucleophilic attackHydrolysis to carboxamide
-OCH₃EDGElectrophilic substitutionNitration at para position

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450 oxidation of the methoxy group) .
  • Receptor Binding Assays : Compare affinity (Kd) for target receptors (e.g., muscarinic acetylcholine receptors) in isolated tissues vs. whole organisms. Contradictions may arise from off-target interactions .
  • Metabolite Identification : Use HPLC-coupled high-resolution mass spectrometry (HRMS) to detect active metabolites that contribute to in vivo effects .

Q. How can computational modeling optimize the design of derivatives with enhanced stability?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to identify unstable regions (e.g., strained bicyclic bonds).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation .
  • QSAR Models : Train models using datasets of similar azabicyclo derivatives to correlate substituent properties (e.g., Hammett σ values) with stability .

Key Research Challenges

  • Stereochemical Control : The azabicyclo[2.2.2]octane core imposes rigid stereochemistry, complicating enantioselective synthesis. Chiral catalysts (e.g., BINOL-derived phosphoric acids) may improve asymmetric induction .
  • Data Reproducibility : Variations in synthetic protocols (e.g., solvent purity, catalyst grade) can lead to inconsistent yields. Standardize reagent sources and reaction monitoring (e.g., in situ FTIR) .

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